molecular formula C27H26ClNO6 B11677901 2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11677901
M. Wt: 495.9 g/mol
InChI Key: IRCOOKZKVZAVDN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core substituted with a 6-chloro-1,3-benzodioxol-5-yl group, a phenyl ring, and a 2-methoxyethyl ester at position 3. The benzodioxol moiety introduces electron-withdrawing chlorine and oxygen atoms, while the methoxyethyl ester enhances solubility compared to simpler alkyl esters.

Properties

Molecular Formula

C27H26ClNO6

Molecular Weight

495.9 g/mol

IUPAC Name

2-methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H26ClNO6/c1-15-24(27(31)33-9-8-32-2)25(18-12-22-23(13-19(18)28)35-14-34-22)26-20(29-15)10-17(11-21(26)30)16-6-4-3-5-7-16/h3-7,12-13,17,25,29H,8-11,14H2,1-2H3

InChI Key

IRCOOKZKVZAVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4Cl)OCO5)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with chloroform in the presence of a base to form the benzodioxole ring.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.

    Coupling Reactions: The final coupling of the benzodioxole and quinoline moieties is achieved through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The presence of halogens and other functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ester Group Modifications

  • Target Compound: 2-Methoxyethyl ester.
  • Cyclohexyl Ester Analog : Cyclohexyl substituent () adds steric bulk, likely reducing solubility but improving membrane permeability .
  • Phenoxyethyl Ester Analog: 2-Phenoxyethyl group () introduces aromaticity, which may stabilize π-π interactions in biological targets .

Aromatic Ring Substitutions

  • Target Compound : 6-Chloro-1,3-benzodioxol-5-yl group provides electron-withdrawing effects, influencing electronic density and metabolic stability.
  • 5-Bromo-2-Hydroxyphenyl Analog: Bromine (electron-withdrawing) and hydroxyl (hydrogen-bond donor) groups () create a unique electronic profile, enhancing halogen bonding and solubility .
  • 3-Hydroxyphenyl Analog : Hydroxyl group () improves hydrogen-bonding capacity, possibly enhancing receptor interactions .

Hexahydroquinoline Core Modifications

Physicochemical Properties

Compound (Reference) Ester Group Aromatic Substituent Molecular Weight Key Features
Target Compound 2-Methoxyethyl 6-Chloro-1,3-benzodioxol-5-yl ~527.9 g/mol High polarity, chlorine for stability
Ethyl Sulfanyl Analog 2-(Ethylsulfanyl)ethyl 4-(1,3-Benzodioxol-5-yl) ~563.1 g/mol Increased lipophilicity
Cyclohexyl Ester Analog Cyclohexyl 4-Hydroxy-3-methoxyphenyl 487.6 g/mol Bulky ester, hydroxyl for H-bonding
Phenoxyethyl Ester Analog 2-Phenoxyethyl 4-(Methoxycarbonyl)phenyl ~503.5 g/mol Aromatic ester, polar carbonyl
Ethyl 4-(4-Chlorophenyl) Ethyl 4-Chlorophenyl ~371.8 g/mol Simplified structure, lower MW
5-Bromo-2-Hydroxyphenyl Ethyl 5-Bromo-2-hydroxyphenyl ~509.8 g/mol Halogen and hydroxyl synergy

Electronic and Conformational Effects

  • Electron-Donating Groups : Methoxy () and hydroxyl () groups increase electron density, enhancing susceptibility to electrophilic attacks .
  • Conformational Stability : Bulky esters (e.g., cyclohexyl in ) restrict molecular flexibility, possibly favoring specific bioactive conformations .

Intermolecular Interactions

  • The target compound’s benzodioxol group may engage in weak van der Waals interactions, whereas hydroxyl-containing analogs () form stronger hydrogen bonds .
  • Crystallographic data for methyl 4-(4-methoxyphenyl) analogs () reveal N–H···O hydrogen bonding in the solid state, a feature likely shared by the target compound .

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